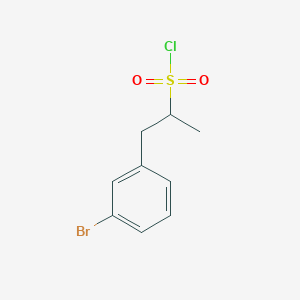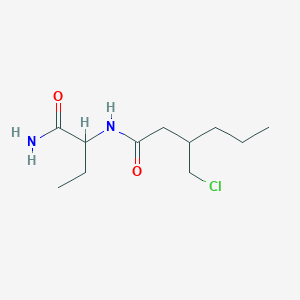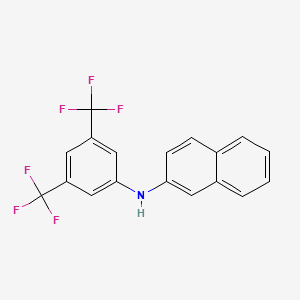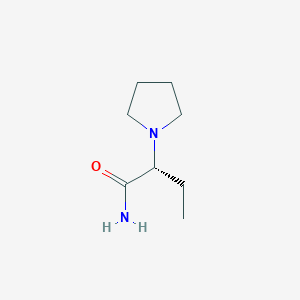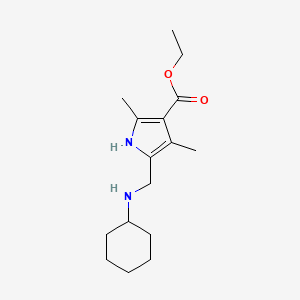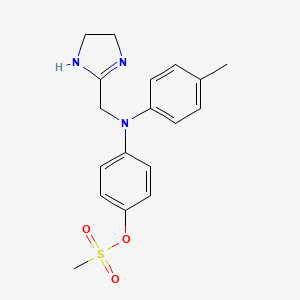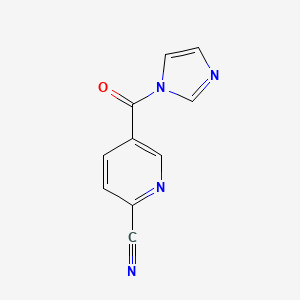
5-(1H-Imidazole-1-carbonyl)picolinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1H-Imidazole-1-carbonyl)picolinonitrile is a heterocyclic organic compound featuring both an imidazole and a picolinonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Imidazole-1-carbonyl)picolinonitrile typically involves the following steps:
Formation of Imidazole Ring: The imidazole ring can be synthesized via the cyclization of amido-nitriles under mild conditions.
Coupling with Picolinonitrile: The imidazole derivative is then coupled with picolinonitrile using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-(1H-Imidazole-1-carbonyl)picolinonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and as a ligand in the development of new drugs. Its imidazole moiety is known to interact with various biological targets, including enzymes and receptors.
Medicine
Medically, derivatives of this compound are investigated for their potential as therapeutic agents. The imidazole ring is a common pharmacophore in many drugs, contributing to the compound’s potential efficacy in treating various diseases.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 5-(1H-Imidazole-1-carbonyl)picolinonitrile involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-1H-imidazole-5-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a nitrile.
1-(1H-Imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one: Contains an imidazole and a pyridine ring, similar to the picolinonitrile moiety.
Uniqueness
5-(1H-Imidazole-1-carbonyl)picolinonitrile is unique due to the presence of both an imidazole and a picolinonitrile moiety, which allows for a wide range of chemical reactions and applications. Its dual functionality makes it a versatile compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H6N4O |
|---|---|
Peso molecular |
198.18 g/mol |
Nombre IUPAC |
5-(imidazole-1-carbonyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C10H6N4O/c11-5-9-2-1-8(6-13-9)10(15)14-4-3-12-7-14/h1-4,6-7H |
Clave InChI |
LJLFQEWYGDBLFX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C(=O)N2C=CN=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B12823400.png)
![4-amino-2-[[4-amino-2-[[2-[[4-amino-2-[(2,4-diamino-4-oxobutanoyl)amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoic acid](/img/structure/B12823414.png)

